molecular formula C6H12N2 B600055 Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane CAS No. 164799-15-9

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

Cat. No. B600055
M. Wt: 112.176
InChI Key: YSRSYYHGSQMAFV-XEAPYIEGSA-N
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Description

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H12N2 . It is a compound that features a unique bicyclic structure .


Synthesis Analysis

The synthesis of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has been reported in the literature . The synthesis involves the use of various transition-metal-catalyzed and transition-metal-free catalytic systems . The process can be directed toward the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes, depending on the choice of catalyst and hydrolysis conditions .


Molecular Structure Analysis

The molecular structure of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is characterized by a unique 3-azabicyclo[3.1.0]hexane core . The compound has a molecular weight of 112.17 .

Scientific Research Applications

  • Synthesis of Novel Compounds : The synthesis and characterization of derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been explored, showcasing the versatility of these compounds in creating new chemical entities (Gensini et al., 2002).

  • Development of Antibacterial Agents : Trovafloxacin, a broad-spectrum antibacterial, incorporates the 3-azabicyclo[3.1.0]hexane ring system. The synthesis of trovafloxacin using various derivatives of this ring system demonstrates the importance of such structures in pharmaceutical development (Norris et al., 2000).

  • Chemical Reactions and Transformations : Studies have shown that certain derivatives of 3-azabicyclo[3.1.0]hexane react with iodinating agents, leading to the formation of various exo and endo isomers, highlighting the reactivity of these compounds (Molchanov et al., 2003).

  • Application in Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for the asymmetric synthesis of biologically active compounds, showcasing their utility in creating chiral molecules (Jida et al., 2007).

  • Discovery of Novel Opioid Ligands : The azabicyclo[3.1.0]hexane core has been utilized in the discovery of a new class of opioid ligands. Interestingly, a single methyl group addition in these compounds resulted in a significant improvement in binding, demonstrating the impact of minor structural changes (Lunn et al., 2011).

  • Biological Activity of Natural Products : The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for their biological activities. Ficellomycin, for example, includes this structure and showcases its importance in antibacterial and antitumor properties (Kurosawa et al., 2020).

properties

IUPAC Name

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSYYHGSQMAFV-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717434
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

CAS RN

164799-15-9
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Liu, L Shao, J Li, H Cui, B Li, X Zhou, P Lv, J Zhang - Molecules, 2019 - mdpi.com
To combat bacterial resistance, a series of new oxazolidinone-fluoroquinolone hybrids have been synthesized and characterized. All synthetic hybrids were preliminarily evaluated for …
Number of citations: 14 www.mdpi.com

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